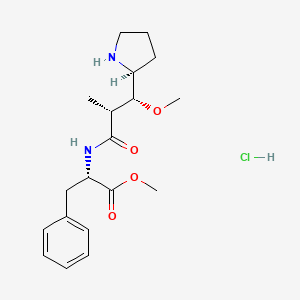

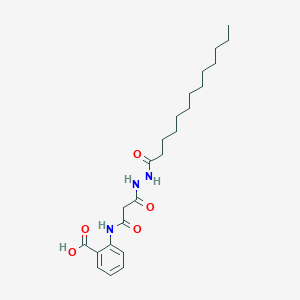

(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-tert-Butyl 4-(N’-hydroxycarbamimidoyl)piperazine-1-carboxylate” is also known as Upamostat . It is a small molecule that has been used in trials studying the treatment of Pancreatic Cancer . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 17 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, and 1 six-membered ring . It also contains 1 (thio-) carbamate (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .科学的研究の応用

The compound (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate is characterized by its unique molecular structure, where the piperazine ring adopts a chair conformation. This molecule is notable for its E conformation across the C=N double bond, positioning the –OH group and the piperazine ring trans to one another. Intriguingly, the H atom of the hydroxy group is oriented away from the NH2 group, facilitating an intramolecular N—H⋯O contact involving the NH2 group and the oxime O atom. In its crystalline form, molecules are interconnected via strong N—H⋯O and O—H⋯N hydrogen bonds. These bonds form intricate tetrameric units through alternating R 2 2(6) and C(9) motifs, culminating in the formation of R 4 4(28) motifs within the crystal structure. This detailed understanding of the compound's molecular and crystallographic properties provides a foundational basis for exploring its scientific research applications beyond the excluded areas of drug use, dosage, and side effects (S. Sreenivasa et al., 2012).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate with hydroxylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate", "hydroxylamine hydrochloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve tert-butyl 4-(N'-carbamimidoyl)piperazine-1-carboxylate and hydroxylamine hydrochloride in a suitable solvent (e.g. methanol).", "Add the base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Monitor the reaction progress by TLC or other suitable analytical method.", "Once the reaction is complete, isolate the product by filtration or other suitable method.", "Purify the product by recrystallization or other suitable method." ] } | |

CAS番号 |

137499-44-6 |

製品名 |

(E)-tert-Butyl 4-(N'-hydroxycarbamimidoyl)piperazine-1-carboxylate |

分子式 |

C10H20N4O3 |

分子量 |

244.295 |

IUPAC名 |

tert-butyl 4-[(E)-N'-hydroxycarbamimidoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C10H20N4O3/c1-10(2,3)17-9(15)14-6-4-13(5-7-14)8(11)12-16/h16H,4-7H2,1-3H3,(H2,11,12) |

InChIキー |

OHJRUCKAUDVDHL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=NO)N |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

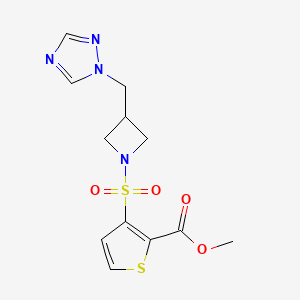

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,3-benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2854280.png)

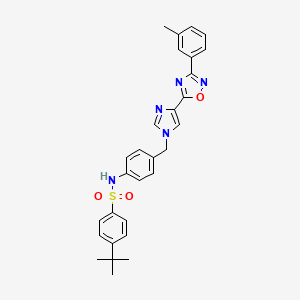

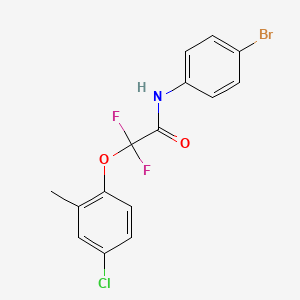

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2854281.png)

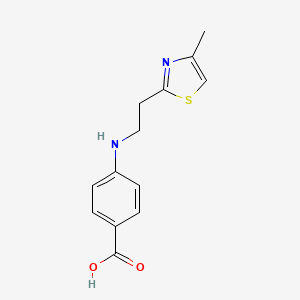

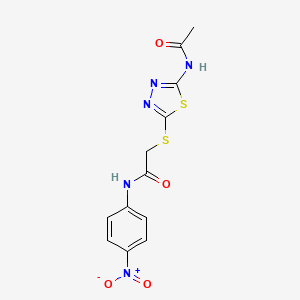

![5-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2854282.png)

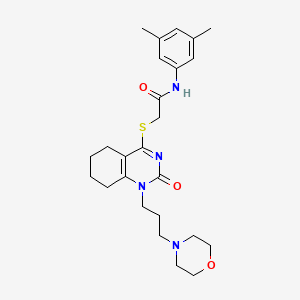

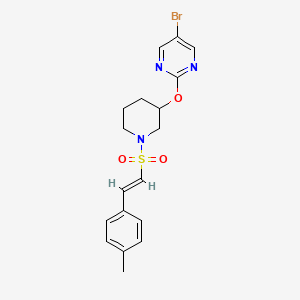

![N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2854290.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide](/img/structure/B2854292.png)